(Z)-Hex-2-enyl hexanoate
CAS No.: 56922-79-3
Cat. No.: VC18494964
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56922-79-3 |
|---|---|
| Molecular Formula | C12H22O2 |
| Molecular Weight | 198.30 g/mol |
| IUPAC Name | [(Z)-hex-2-enyl] hexanoate |
| Standard InChI | InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h7,9H,3-6,8,10-11H2,1-2H3/b9-7- |
| Standard InChI Key | UQPLEMTXCSYMEK-CLFYSBASSA-N |
| Isomeric SMILES | CCCCCC(=O)OC/C=C\CCC |
| Canonical SMILES | CCCCCC(=O)OCC=CCCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(Z)-Hex-2-enyl hexanoate belongs to the class of fatty acid esters, featuring a hexanoic acid backbone linked via an ester bond to a (Z)-hex-2-enyl alcohol. The (Z) designation indicates that the higher-priority substituents on the double bond are on the same side, conferring distinct steric and electronic properties compared to its (E) isomer . The molecular formula is , with a systematic IUPAC name of (Z)-hex-2-en-1-yl hexanoate.
Physical and Chemical Identifiers
Key physicochemical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| CAS Number | 56922-79-3 | |
| Molecular Weight | 198.30 g/mol | |
| EINECS Number | 260-441-1 | |
| Boiling Point | Not reported | — |
| Density | Not reported | — |
| Solubility | Likely hydrophobic | Inferred |
The compound’s hydrophobic nature is inferred from its ester functional groups and aliphatic chains, which typically render such molecules insoluble in polar solvents .
Synthesis and Manufacturing Approaches
Enzymatic Synthesis
A patented process describes the enzymatic resolution of racemic intermediates using Chirazyme E1, a lipase, to achieve enantioselective esterification . In one protocol:
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Substrate Preparation: A racemic mixture of 2-(bromomethyl)-2-ethylhexanoic acid is dissolved in dimethyl sulfoxide (DMSO) and water.
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Enzymatic Reaction: Chirazyme E1 is introduced at 30°C and pH 7.0, leading to preferential hydrolysis of one enantiomer over 30 hours.
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Isolation: The product is extracted with methylene chloride, dried, and concentrated, yielding the (Z)-enantiomer with 26% enantiomeric excess (ee) .
This method highlights the role of biocatalysts in achieving stereochemical control, though the moderate ee suggests room for optimization.
Chemical Synthesis
Alternative routes involve classical esterification and halogenation steps. For example:
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Ester Formation: Hex-2-en-1-ol is reacted with hexanoyl chloride in the presence of a base (e.g., triethylamine) to form the ester bond.
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Purification: The crude product is washed with aqueous sodium bicarbonate and purified via column chromatography .
Key intermediates, such as 2-(bromomethyl)-2-ethylhexanoic acid, are characterized by NMR resonances at 3.42 ppm (CHBr) and 0.8 ppm (CH) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR (250 MHz, CDCl) data for (Z)-hex-2-enyl hexanoate and its intermediates include:
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3.71 ppm: Singlet integrating to 6H, assigned to methoxy groups in protected intermediates .
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4.6 ppm: Triplet-doublet (td) for the vinyl proton adjacent to the ester oxygen .
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1.5 ppm: Quintet (q) for methylene groups in the hexanoate chain .
These peaks confirm the ester linkage and (Z)-configuration, as the coupling constants between vinyl protons align with cis stereochemistry.
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s chiral centers make it a precursor in synthesizing bioactive molecules. For instance, brominated derivatives are used in angiotensin-converting enzyme (ACE) inhibitors . The patent US20080108847A1 details its role in producing 2-(bromomethyl)-2-ethylhexanoic acid, a key intermediate in antihypertensive drugs .
Flavor and Fragrance Industry
Fatty acid esters like (Z)-hex-2-enyl hexanoate often contribute fruity or floral notes. Although direct evidence is lacking, analogous esters (e.g., hexyl hexanoate) are widely used in perfumery, suggesting potential applications in this sector .
Research Gaps and Future Directions
Despite its utility, literature on (Z)-hex-2-enyl hexanoate remains sparse. Areas for further investigation include:
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Enantioselective Synthesis: Improving enzymatic or catalytic methods to achieve higher ee.
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Thermodynamic Properties: Measuring boiling points, vapor pressure, and solubility for industrial process design.
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Toxicological Profiling: Assessing environmental and health impacts for regulatory compliance.
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